N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-tert-butylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using 2-(4-methyl-2-nitrophenoxy)acetyl chloride under basic conditions to yield the final product.
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group under specific conditions.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of primary or secondary amines from the hydrazide group.
Substitution: Introduction of nitro or halogen groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s hydrazide group is known for its biological activity, making it a candidate for drug development
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The hydrazide group can interact with biological targets, leading to the development of new drugs for treating infections and other diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide: Lacks the nitrophenoxy group, resulting in different reactivity and biological activity.
2-(4-methyl-2-nitrophenoxy)acetohydrazide: Lacks the tert-butylphenyl group, affecting its stability and interactions.
Uniqueness
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is unique due to the presence of both the tert-butylphenyl and nitrophenoxy groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H23N3O4/c1-14-5-10-18(17(11-14)23(25)26)27-13-19(24)22-21-12-15-6-8-16(9-7-15)20(2,3)4/h5-12H,13H2,1-4H3,(H,22,24)/b21-12+ |
InChI Key |
FQQJFIWEJMODQA-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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